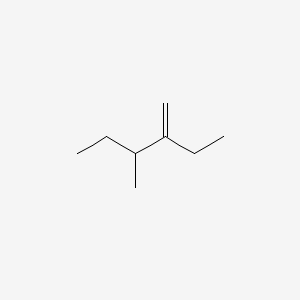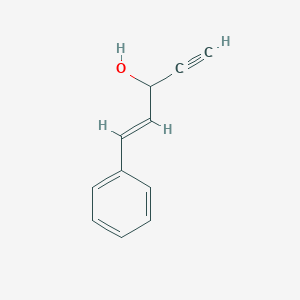
1-Penten-4-yn-3-ol, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1-penten-4-yn-3-ol is an organic compound with the molecular formula C11H10O. It is characterized by a phenyl group attached to a penten-4-yn-3-ol backbone. This compound is of interest in organic synthesis due to its unique structure, which combines alkyne, alkene, and alcohol functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-1-penten-4-yn-3-ol can be synthesized through various methods. One common method involves the reaction of ethynylmagnesium bromide with cinnamaldehyde. The procedure typically involves the preparation of ethynylmagnesium bromide in a nitrogen atmosphere, followed by its reaction with cinnamaldehyde in tetrahydrofuran (THF) at low temperatures .
Another method involves the reaction of cinnamaldehyde with sodium acetylide in liquid ammonia, although this method yields a lower percentage of the desired product .
Industrial Production Methods
Industrial production methods for 1-Phenyl-1-penten-4-yn-3-ol are not well-documented in the literature. the laboratory-scale synthesis methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1-penten-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Sodium amide (NaNH2) in liquid ammonia is often used to generate acetylide ions for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phenylpent-4-en-3-one or phenylpent-4-en-3-al.
Reduction: 1-Phenylpentane.
Substitution: Various substituted acetylenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Phenyl-1-penten-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1-penten-4-yn-3-ol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the acetylide ion generated from the alkyne group acts as a nucleophile, attacking electrophilic centers in other molecules. The phenyl group can also participate in π-π interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1-Phenyl-1-penten-4-yn-3-ol can be compared with similar compounds such as:
1-Phenyl-4-penten-1-yne: Similar structure but different position of the alkyne group.
4-Pentyn-1-ol: Lacks the phenyl group, making it less complex.
1-Pentyn-3-ol: Similar backbone but lacks the phenyl group.
The uniqueness of 1-Phenyl-1-penten-4-yn-3-ol lies in its combination of alkyne, alkene, and alcohol functionalities, along with the presence of a phenyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
31450-17-6 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
(E)-1-phenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H/b9-8+ |
Clave InChI |
FZGJGBSLOXLHAL-CMDGGOBGSA-N |
SMILES isomérico |
C#CC(/C=C/C1=CC=CC=C1)O |
SMILES canónico |
C#CC(C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


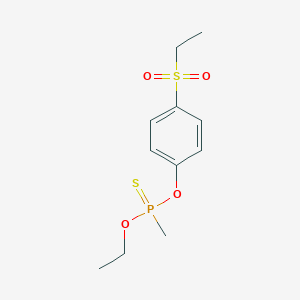
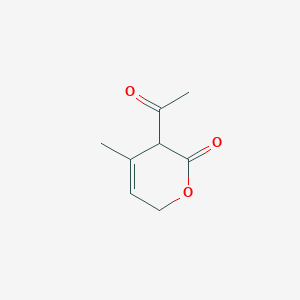
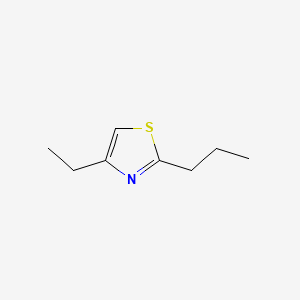
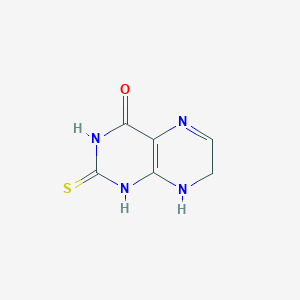
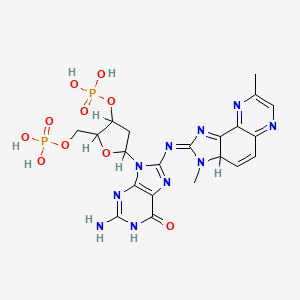
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
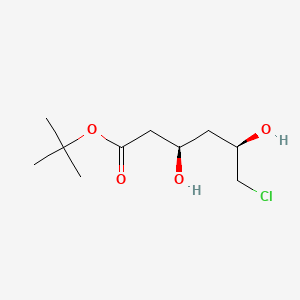
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
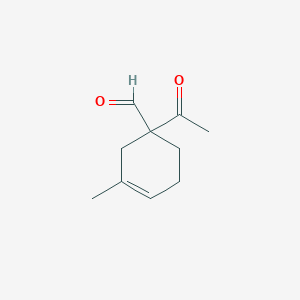
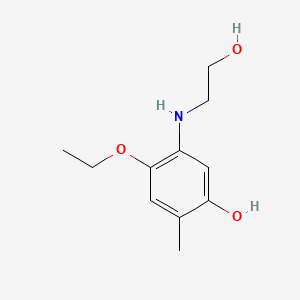
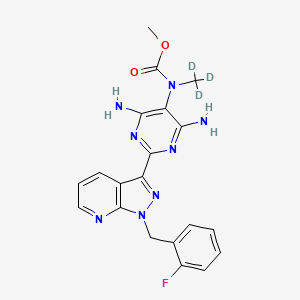
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
